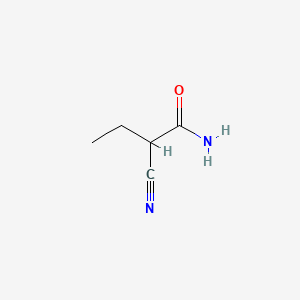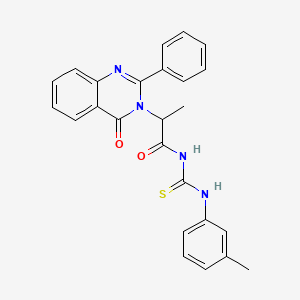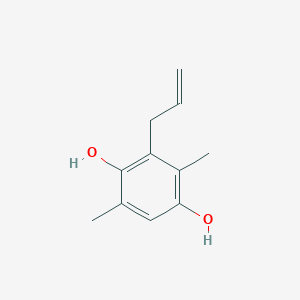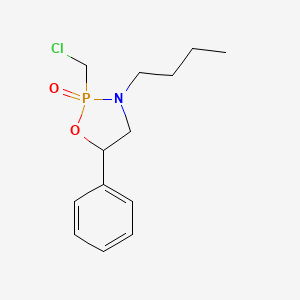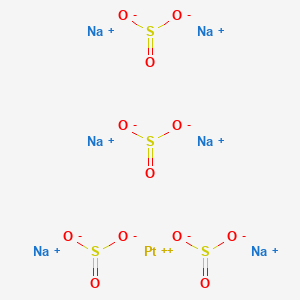
hexasodium;platinum(2+);tetrasulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexasodium;platinum(2+);tetrasulfite is a coordination compound with the molecular formula Na6O12PtS4. It consists of a platinum ion in the +2 oxidation state, coordinated with six sodium ions and four sulfite ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexasodium;platinum(2+);tetrasulfite typically involves the reaction of platinum(II) salts with sodium sulfite under controlled conditions. One common method includes dissolving platinum(II) chloride in water, followed by the addition of sodium sulfite. The reaction mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
PtCl2+6Na2SO3→Na6[Pt(SO3)4]+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hexasodium;platinum(2+);tetrasulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia or phosphines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum metal or lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Hexasodium;platinum(2+);tetrasulfite has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other platinum complexes and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in various industrial processes, including catalysis and material science
Mecanismo De Acción
The mechanism of action of hexasodium;platinum(2+);tetrasulfite involves its interaction with molecular targets, such as DNA and proteins. In biological systems, the compound can bind to DNA, causing cross-linking and inhibition of replication and transcription. This leads to cell cycle arrest and apoptosis, making it a potential anticancer agent. The molecular pathways involved include the activation of DNA damage response and apoptotic signaling pathways .
Comparación Con Compuestos Similares
Hexasodium;platinum(2+);tetrasulfite can be compared with other platinum-based compounds, such as:
Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: Another platinum-based anticancer agent with reduced side effects compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer and different side effect profile.
Propiedades
Número CAS |
68413-57-0 |
|---|---|
Fórmula molecular |
Na6O12PtS4 |
Peso molecular |
653.3 g/mol |
Nombre IUPAC |
hexasodium;platinum(2+);tetrasulfite |
InChI |
InChI=1S/6Na.4H2O3S.Pt/c;;;;;;4*1-4(2)3;/h;;;;;;4*(H2,1,2,3);/q6*+1;;;;;+2/p-8 |
Clave InChI |
ORELZGBSMPSICH-UHFFFAOYSA-F |
SMILES canónico |
[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
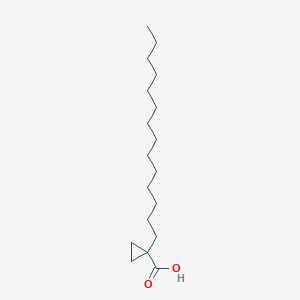
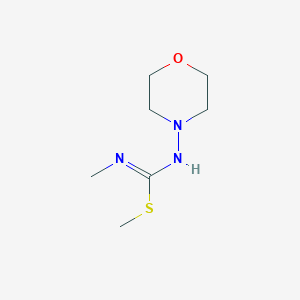
![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)
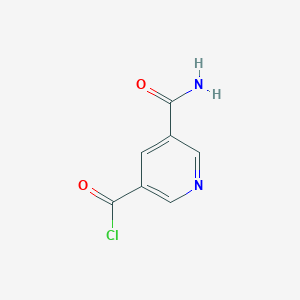
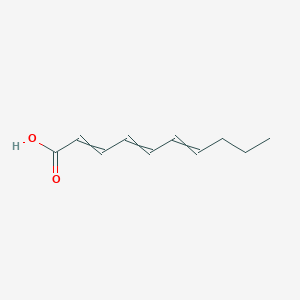
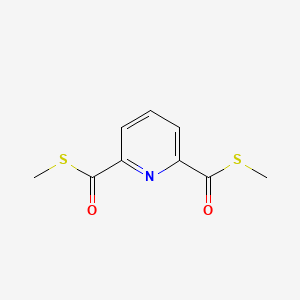
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
